Leyk

Description

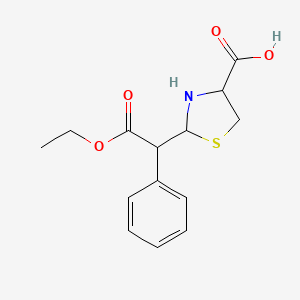

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-2-19-14(18)11(9-6-4-3-5-7-9)12-15-10(8-20-12)13(16)17/h3-7,10-12,15H,2,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBMTQVSHNQIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1NC(CS1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941264 | |

| Record name | 2-(2-Ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1950-36-3 | |

| Record name | Leyk | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1950-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCOGEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZB58O726V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Navigating the Heterogeneity of Acute Myeloid Leukemia: A Technical Guide to Molecular Subtypes

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Acute Myeloid Leukemia (AML) is a complex and heterogeneous hematologic malignancy characterized by the clonal expansion of myeloid blasts in the bone marrow, peripheral blood, and other tissues. The clinical course and response to therapy in AML are highly variable, largely dictated by the underlying molecular and cytogenetic abnormalities. A deep understanding of these molecular subtypes is paramount for prognostic stratification, therapeutic decision-making, and the development of novel targeted therapies. This technical guide provides an in-depth exploration of the molecular subtypes of AML, including the latest classification systems, methodologies for their detection, and the key signaling pathways implicated in their pathogenesis.

Classification of Acute Myeloid Leukemia: A Harmonized and Evolving Landscape

The classification of AML has undergone significant revisions to incorporate the growing body of knowledge regarding its molecular basis. Two major classification systems are currently at the forefront: the 5th edition of the World Health Organization (WHO) Classification of Haematolymphoid Tumours (WHO 2022) and the International Consensus Classification (ICC) of Myeloid Neoplasms and Acute Leukemias (ICC 2022).[1][2][3] Both systems emphasize the integration of genetic information with morphology, immunophenotype, and clinical features.[1]

A key distinction between the two classifications lies in the blast percentage required for a diagnosis of AML in the context of defining genetic abnormalities. The WHO 2022 classification largely eliminates the 20% blast threshold for AML with specific genetic abnormalities (with some exceptions), recognizing that the presence of these alterations defines the disease entity.[1] In contrast, the ICC 2022 generally requires a blast count of at least 10% for these genetically defined AML subtypes. Another notable difference is the ICC's introduction of a distinct category for AML with mutated TP53, underscoring its significant prognostic implications.

Molecular Subtypes of Acute Myeloid Leukemia

The molecular landscape of AML is characterized by a wide array of genetic alterations, including recurrent chromosomal rearrangements and gene mutations. These alterations are not only diagnostic and prognostic markers but also represent key drivers of leukemogenesis and potential therapeutic targets. The following tables summarize the major molecular subtypes of AML, their associated genetic alterations, and prognostic significance.

AML with Recurrent Genetic Abnormalities

These subtypes are defined by specific chromosomal translocations or inversions that result in the formation of fusion genes, or by characteristic gene mutations.

| Genetic Abnormality | Fusion Gene/Mutated Gene | Prognostic Significance | Approximate Frequency in Adult AML |

| t(8;21)(q22;q22.1) | RUNX1::RUNX1T1 | Favorable | 5-10% |

| inv(16)(p13.1q22) or t(16;16)(p13.1;q22) | CBFB::MYH11 | Favorable | 5-8% |

| t(15;17)(q24.1;q21.2) | PML::RARA | Favorable | 5-10% |

| t(9;11)(p21.3;q23.3) and other KMT2A rearrangements | MLLT3::KMT2A and others | Intermediate to Adverse | 5-10% |

| t(6;9)(p22.3;q34.1) | DEK::NUP214 | Adverse | 1-2% |

| inv(3)(q21.3q26.2) or t(3;3)(q21.3;q26.2) | GATA2, MECOM | Adverse | 1-2% |

| t(9;22)(q34.1;q11.2) | BCR::ABL1 | Adverse | <1% |

| Mutated NPM1 (in the absence of FLT3-ITD) | NPM1 | Favorable | 25-30% |

| Biallelic mutated CEBPA | CEBPA | Favorable | 5-10% |

| Mutated RUNX1 | RUNX1 | Adverse | 10-15% |

| Mutated ASXL1 | ASXL1 | Adverse | 10-20% |

| Mutated TP53 | TP53 | Very Adverse | 5-10% |

AML with Myelodysplasia-Related Changes (AML-MRC)

This category includes AML cases with a history of myelodysplastic syndrome (MDS) or myelodysplastic/myeloproliferative neoplasm (MDS/MPN), specific myelodysplasia-defining cytogenetic abnormalities, or mutations in certain genes associated with myelodysplasia. Both the WHO 2022 and ICC 2022 classifications require a blast count of ≥20% for this diagnosis and have removed morphology alone as a diagnostic criterion. The ICC further separates AML-MRC into categories based on myelodysplasia-related gene mutations and cytogenetic abnormalities.

Experimental Protocols for Molecular Subtyping

Accurate molecular subtyping of AML relies on a combination of laboratory techniques. The following are key experimental protocols.

Conventional Chromosome Analysis (Karyotyping)

Methodology:

-

Sample Collection and Culture: Bone marrow aspirate is collected in a sodium heparin tube to prevent clotting. The sample is then cultured in vitro for 24 to 48 hours. Mitotic inhibitors (e.g., Colcemid) are added to arrest cells in metaphase.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and spread the chromosomes, and then fixed with Carnoy's solution (3:1 methanol:acetic acid). The fixed cell suspension is dropped onto glass microscope slides.

-

Banding and Staining: Slides are treated with trypsin to partially digest chromosomal proteins and then stained with Giemsa (G-banding), which produces a characteristic pattern of light and dark bands for each chromosome.

-

Microscopic Analysis and Karyotyping: At least 20 metaphase spreads are analyzed under a microscope to identify numerical and structural chromosomal abnormalities. A karyotype is generated by arranging the chromosomes in a standardized format.

Fluorescence In Situ Hybridization (FISH)

Methodology:

-

Sample and Slide Preparation: Bone marrow or peripheral blood cells are fixed in Carnoy's solution and dropped onto a glass microscope slide. The slide is then immersed in 2x Saline Sodium Citrate (SSC) and dehydrated through an ethanol series (70%, 85%, and 100%).

-

Probe Preparation and Denaturation: Fluorescently labeled DNA probes specific for the chromosomal regions or genes of interest are warmed to room temperature. The probe and the cellular DNA on the slide are denatured at 72-75°C to separate the double-stranded DNA into single strands.

-

Hybridization: The probe is applied to the slide, and hybridization is carried out overnight at 37°C, allowing the probe to anneal to its complementary target sequence on the chromosomes.

-

Post-Hybridization Washes: The slides are washed in solutions of decreasing salt concentration (e.g., 0.4x SSC) at an elevated temperature (e.g., 72°C) to remove non-specifically bound probe.

-

Counterstaining and Visualization: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole), and the slides are analyzed using a fluorescence microscope equipped with appropriate filters to visualize the fluorescent signals. Signal patterns are interpreted to detect specific chromosomal rearrangements.

Next-Generation Sequencing (NGS)

Methodology:

-

DNA/RNA Extraction: High-quality genomic DNA or RNA is extracted from bone marrow aspirate or peripheral blood.

-

Library Preparation: The extracted nucleic acid is fragmented, and adapters are ligated to the ends of the fragments. For targeted sequencing, specific regions of interest are enriched using probe-based hybridization capture or amplicon-based methods.

-

Sequencing: The prepared library is loaded onto a high-throughput sequencer, where massively parallel sequencing is performed to generate millions of short DNA reads.

-

Data Analysis (Bioinformatics Pipeline):

-

Quality Control: Raw sequencing reads are assessed for quality.

-

Alignment: Reads are aligned to the human reference genome.

-

Variant Calling: Genetic variants, including single nucleotide variants (SNVs), insertions, and deletions (indels), are identified.

-

Annotation and Filtering: Variants are annotated with information from various databases to determine their potential clinical significance. Non-pathogenic variants are filtered out.

-

-

Interpretation and Reporting: Identified variants are classified based on their known or predicted pathogenicity and clinical relevance in AML. A final report is generated detailing the detected mutations and their potential implications.

Key Signaling Pathways in AML Pathogenesis

The genetic alterations in AML frequently lead to the dysregulation of critical signaling pathways that control cell proliferation, survival, and differentiation. Understanding these pathways is crucial for developing targeted therapies.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Constitutive activation of this pathway is observed in a majority of AML cases and is associated with a poor prognosis. Activation can be triggered by mutations in receptor tyrosine kinases (e.g., FLT3) or by autocrine signaling.

Caption: The PI3K/AKT/mTOR signaling pathway in AML.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is another critical pathway involved in cell proliferation and survival that is frequently activated in AML. Mutations in RAS genes or upstream signaling from activated receptor tyrosine kinases can lead to constitutive activation of this pathway.

Caption: The MAPK/ERK signaling pathway in AML.

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide range of cytokines and growth factors. Aberrant activation of the JAK/STAT pathway, often through activating mutations in JAK2 or cytokine receptor signaling, contributes to the proliferation and survival of leukemic cells.

Caption: The JAK/STAT signaling pathway in AML.

Conclusion

The molecular subtyping of acute myeloid leukemia has transformed our understanding of the disease, moving from a morphology-based classification to a genetically-driven framework. This shift has profound implications for patient care, enabling more precise risk stratification and the development of targeted therapies. As our knowledge of the molecular intricacies of AML continues to expand, ongoing refinement of classification systems and diagnostic technologies will be essential to further improve outcomes for patients with this challenging disease. For researchers and drug development professionals, a deep and nuanced understanding of these molecular subtypes is critical for identifying novel therapeutic targets and designing the next generation of effective AML treatments.

References

- 1. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]

- 2. Reclassification of Acute Myeloid Leukemia According to the 2022 World Health Organization Classification and the International Consensus Classification Using Open-Source Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hematology FISH protocol [ogt.com]

Genetic Basis of Chronic Lymphocytic Leukemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Lymphocytic Leukemia (CLL) is the most common leukemia in adults in Western countries, characterized by the progressive accumulation of monoclonal B lymphocytes. The clinical course of CLL is highly heterogeneous, ranging from indolent cases that may not require treatment for many years to aggressive disease with poor prognosis. This clinical variability is largely underpinned by a diverse landscape of genetic and genomic alterations. Understanding the genetic basis of CLL is paramount for accurate risk stratification, prognostication, and the development of targeted therapies. This guide provides a comprehensive overview of the core genetic abnormalities, dysregulated signaling pathways, and the experimental methodologies used to identify them.

Core Genetic Lesions in CLL

The development and progression of CLL are driven by a combination of chromosomal aberrations and somatic gene mutations. These genetic events impact key cellular processes, including apoptosis, DNA damage response, cell cycle control, and B-cell receptor (BCR) signaling.

Chromosomal Aberrations

Recurrent chromosomal abnormalities are detected in up to 80% of CLL patients and are powerful prognostic indicators.[1] The most frequent aberrations are deletions of chromosomal arms and trisomies.

Table 1: Prevalence of Common Chromosomal Aberrations in Chronic Lymphocytic Leukemia

| Chromosomal Aberration | Locus | Key Gene(s) Involved | Approximate Frequency at Diagnosis | Prognostic Significance |

| del(13q) | 13q14 | DLEU2, MIR15A, MIR16-1 | ~50-60% | Favorable (as sole abnormality) |

| Trisomy 12 | +12 | Multiple | ~15-20% | Intermediate |

| del(11q) | 11q22.3 | ATM | ~10-20% | Unfavorable |

| del(17p) | 17p13.1 | TP53 | ~5-10% | Very Unfavorable |

Data compiled from multiple sources, including[2][3]. Frequencies can vary depending on the patient cohort and disease stage.

Somatic Gene Mutations

Next-generation sequencing (NGS) has identified a number of recurrently mutated genes that are critical drivers of CLL pathogenesis.

Table 2: Frequency of Key Somatic Mutations in Chronic Lymphocytic Leukemia

| Gene | Function | Approximate Frequency (Treatment-Naïve) | Prognostic Significance |

| TP53 | Tumor suppressor, DNA damage response | 5-10% | Very Unfavorable |

| NOTCH1 | Transcriptional regulation, cell fate | 10-15% | Unfavorable |

| SF3B1 | RNA splicing machinery | 5-18% | Unfavorable |

| ATM | DNA damage response | ~12% | Unfavorable |

| MYD88 | Innate immune signaling | ~3-13% | Variable |

| BIRC3 | NF-κB signaling inhibitor | ~2% | Unfavorable |

Frequencies are approximate and can increase in relapsed/refractory disease. Data compiled from[4][5].

Key Signaling Pathways in CLL Development

The genetic lesions described above often converge on critical signaling pathways that promote the survival and proliferation of CLL cells.

B-Cell Receptor (BCR) Signaling

The BCR signaling pathway is a central driver of CLL pathogenesis. Chronic antigenic stimulation or autonomous signaling leads to the activation of downstream kinases, promoting cell survival and proliferation.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway in CLL.

NOTCH1 Signaling

The NOTCH1 signaling pathway is frequently activated in CLL, often through mutations that truncate the PEST domain, leading to increased stability of the active NOTCH1 intracellular domain (NICD). This results in the transcription of target genes that promote cell growth and survival.

Caption: Aberrant NOTCH1 signaling in CLL due to PEST domain mutations.

Experimental Protocols for Genetic Analysis

The identification of these genetic abnormalities relies on a variety of molecular and cytogenetic techniques.

Fluorescence In Situ Hybridization (FISH)

FISH is a cytogenetic technique used to detect and localize the presence or absence of specific DNA sequences on chromosomes. In CLL, it is the standard method for identifying common chromosomal deletions and trisomies.

Detailed Methodology for del(17p) Detection:

-

Sample Preparation: Peripheral blood or bone marrow aspirate is collected in sodium heparin tubes. Mononuclear cells are isolated by Ficoll-Paque density gradient centrifugation.

-

Cell Culture (Optional but Recommended): Cells are cultured for 24-72 hours with mitogens (e.g., CpG-oligonucleotide and IL-2) to increase the mitotic index, though interphase FISH is standard due to the low proliferative rate of CLL cells.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution (0.075M KCl), and fixed in methanol:acetic acid (3:1). The cell suspension is then dropped onto clean glass slides.

-

Probe Hybridization: A locus-specific identifier (LSI) probe for the TP53 gene at 17p13.1 (e.g., Vysis LSI TP53) and a control probe for the centromere of chromosome 17 (CEP 17) are used. The probes and target DNA on the slide are co-denatured at 73°C for 5 minutes and then hybridized overnight at 37°C in a humidified chamber.

-

Post-Hybridization Washes: Slides are washed in a series of stringent buffers (e.g., 0.4x SSC with 0.3% NP-40 at 73°C, followed by 2x SSC with 0.1% NP-40 at room temperature) to remove non-specifically bound probe.

-

Counterstaining and Visualization: The slides are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the cell nuclei.

-

Microscopy and Analysis: Slides are analyzed using a fluorescence microscope equipped with appropriate filters. At least 200 interphase nuclei are scored for the number of signals for the TP53 and CEP 17 probes. A normal cell will show two signals for each probe. A cell with a del(17p) will show one TP53 signal and two CEP 17 signals.

Caption: Experimental workflow for FISH analysis of del(17p) in CLL.

Next-Generation Sequencing (NGS)

NGS is a high-throughput sequencing technology that allows for the rapid sequencing of large portions of the genome. In CLL, targeted NGS panels are used to detect somatic mutations in key driver genes.

Detailed Methodology for TP53 Mutation Analysis:

-

DNA Extraction: Genomic DNA is extracted from purified CLL cells (CD19+ selected) or mononuclear cells. DNA quality and quantity are assessed using spectrophotometry and fluorometry.

-

Library Preparation:

-

DNA Fragmentation: DNA is fragmented to a desired size range (e.g., 200-400 bp) using enzymatic or mechanical methods.

-

End Repair and A-tailing: The ends of the DNA fragments are repaired and an adenine base is added to the 3' end.

-

Adapter Ligation: Sequence-specific adapters are ligated to the ends of the DNA fragments. These adapters contain sequences for amplification and sequencing.

-

-

Target Enrichment (Amplicon-based or Hybrid Capture):

-

Amplicon-based: PCR is used to amplify the target regions (exons 2-11 of TP53).

-

Hybrid Capture: Biotinylated probes complementary to the target regions are used to capture the DNA fragments of interest.

-

-

Sequencing: The prepared library is loaded onto the NGS platform (e.g., Illumina MiSeq/NextSeq). The DNA fragments are clonally amplified on a flow cell and sequenced using sequencing-by-synthesis technology.

-

Bioinformatic Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality.

-

Alignment: Reads are aligned to the human reference genome (e.g., hg19/GRCh37 or hg38/GRCh38).

-

Variant Calling: Algorithms are used to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) compared to the reference sequence.

-

Annotation and Filtering: Identified variants are annotated with information such as gene name, predicted effect on the protein, and population frequency. Variants are filtered to remove common polymorphisms and sequencing artifacts. A variant allele frequency (VAF) is calculated for each mutation.

-

Caption: Experimental workflow for targeted NGS analysis of TP53 mutations.

Conclusion

The genetic landscape of CLL is complex and continues to be elucidated. The identification of specific chromosomal aberrations and gene mutations has revolutionized our understanding of the disease, leading to improved prognostic models and the development of novel targeted therapies. A thorough understanding of the genetic basis of CLL and the methodologies used to assess it is essential for researchers and clinicians working to improve outcomes for patients with this disease. The integration of data from multiple platforms, including FISH and NGS, provides a comprehensive view of the genomic alterations driving each patient's leukemia, paving the way for a more personalized approach to treatment.

References

- 1. CGH Protocols: Chronic Lymphocytic Leukemia | Springer Nature Experiments [experiments.springernature.com]

- 2. Frontiers | TP53 Mutations Identified Using NGS Comprise the Overwhelming Majority of TP53 Disruptions in CLL: Results From a Multicentre Study [frontiersin.org]

- 3. Cytogenetics, FISH Panel for CLL | MLabs [mlabs.umich.edu]

- 4. SF3B1 mutation is a prognostic factor in chronic lymphocytic leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple Mechanisms of NOTCH1 Activation in Chronic Lymphocytic Leukemia: NOTCH1 Mutations and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Dichotomy of Hematologic Malignancies: Key Differences Between Myeloid and Lymphoid Leukemias

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Leukemias, a group of cancers originating in the blood-forming tissues of the bone marrow, are broadly classified based on the hematopoietic lineage from which they arise: myeloid or lymphoid. This fundamental distinction dictates the pathophysiology, clinical presentation, diagnostic markers, and therapeutic strategies for these diseases. Understanding the core biological differences between myeloid and lymphoid leukemias is paramount for the development of novel diagnostics and targeted therapies. This technical guide provides a comprehensive overview of these differences, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Cellular Origin and Lineage Commitment: The Fundamental Divide

The primary distinction between myeloid and lymphoid leukemias lies in the cell of origin. All blood cells emanate from a common hematopoietic stem cell (HSC), which differentiates into either a common myeloid progenitor (CMP) or a common lymphoid progenitor (CLP).

-

Myeloid leukemias arise from the malignant transformation of progenitor cells within the myeloid lineage. This lineage gives rise to a diverse array of cells, including erythrocytes (red blood cells), platelets, and various white blood cells such as granulocytes (neutrophils, eosinophils, basophils) and monocytes.[1]

-

Lymphoid leukemias , conversely, originate from the lymphoid lineage. These progenitors are responsible for producing B-lymphocytes, T-lymphocytes, and natural killer (NK) cells, the key effectors of the adaptive immune system.[1]

This initial divergence in hematopoietic commitment establishes a cascade of distinct molecular and cellular characteristics that define each leukemia type.

Quantitative Data Summary

Accurate diagnosis and classification of leukemias rely on the identification of specific cell surface and intracellular markers, as well as characteristic genetic and chromosomal abnormalities. The following tables summarize key quantitative data that differentiate myeloid and lymphoid leukemias.

Table 1: Immunophenotypic Marker Expression in Acute Myeloid Leukemia (AML) vs. Acute Lymphoblastic Leukemia (ALL)

| Marker | Myeloid Lineage Association | % Positivity in AML | Lymphoid Lineage Association | % Positivity in B-ALL | % Positivity in T-ALL |

| Myeloperoxidase (MPO) | Definitive Myeloid Marker | >90% (most subtypes) | Absent | 0% | 0% |

| CD13 | Myeloid Marker | 57% (mean) | Aberrant expression | Low | Low |

| CD33 | Myeloid Marker | 67% (mean) | Aberrant expression | Low | Low |

| CD117 (c-Kit) | Myeloid Progenitor Marker | 73.6% | Aberrant expression | Low | 80% (aberrant) |

| CD19 | B-cell Marker | 1.1% (aberrant) | Definitive B-cell Marker | 100% | 0% |

| cytoplasmic CD22 | B-cell Marker | Aberrant expression | Early B-cell Marker | >90% | 0% |

| cytoplasmic CD79a | B-cell Marker | Aberrant expression | Definitive B-cell Marker | 92.1% | 0% |

| CD10 | Pre-B/Germinal Center B-cell | 3.8% (aberrant) | Common ALL Antigen | 94.7% | 23% |

| Terminal deoxynucleotidyl Transferase (TdT) | Immature Lymphocyte Marker | Rare | Definitive Lymphoblast Marker | 86.8% | >95% |

| cytoplasmic CD3 | T-cell Marker | Aberrant expression | Definitive T-cell Marker | 0% | 100% |

| CD7 | T-cell/NK cell Marker | 26.4% (aberrant) | T-cell Marker | 2.6% (aberrant) | 100% |

| CD34 | Stem/Progenitor Cell Marker | 64.2% | Stem/Progenitor Cell Marker | 65.8% | Variable |

| HLA-DR | Activation/Progenitor Marker | 51.5% | Activation/Progenitor Marker | Common | Common |

Data compiled from multiple sources, percentages can vary between studies and specific leukemia subtypes.[1][2]

Table 2: Epidemiological and Survival Statistics (Acute Leukemias)

| Parameter | Acute Myeloid Leukemia (AML) | Acute Lymphoblastic Leukemia (ALL) |

| Typical Age of Onset | More common in adults, median age ~68 | Most common childhood cancer, also occurs in adults |

| Incidence (US) | ~20,380 new cases/year | ~6,540 new cases/year |

| 5-Year Overall Survival (All Ages) | ~31.9% | ~72% |

| 5-Year Overall Survival (<20 years) | 65-70% | ~90% |

| 5-Year Overall Survival (Adults >20) | ~28% | ~43% |

Survival rates are estimates and can vary based on subtype, age, and treatment protocols.

Experimental Protocols

The differentiation between myeloid and lymphoid leukemias is achieved through a combination of laboratory techniques. Below are outlines of key experimental protocols.

Immunophenotyping by Flow Cytometry

Flow cytometry is a cornerstone of leukemia diagnosis, allowing for the rapid, multi-parametric analysis of single cells in suspension. Standardized protocols, such as those developed by the EuroFlow consortium, are crucial for inter-laboratory consistency.

Objective: To identify the lineage and maturational stage of leukemic blasts based on their antigen expression profile.

Methodology Outline (based on EuroFlow SOPs):

-

Sample Preparation:

-

Collect peripheral blood or bone marrow aspirate in an appropriate anticoagulant (e.g., EDTA or heparin).

-

Perform a red blood cell lysis to enrich the white blood cell population.

-

Wash the cells in a suitable buffer (e.g., phosphate-buffered saline with bovine serum albumin).

-

Adjust the cell concentration to a standardized level (e.g., 1 x 10^6 cells/mL).

-

-

Antibody Staining:

-

Aliquot the cell suspension into multiple tubes for different antibody panels.

-

Add a pre-determined cocktail of fluorochrome-conjugated monoclonal antibodies to each tube. Panels are designed to include lineage-specific markers (e.g., MPO, CD33 for myeloid; CD19, cCD79a for B-lymphoid; cCD3, CD7 for T-lymphoid) and markers of immaturity (e.g., CD34, TdT).

-

Incubate the cells with the antibodies in the dark at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 15-30 minutes).

-

For intracellular markers (e.g., MPO, cCD3, cCD79a, TdT), a fixation and permeabilization step is required after surface staining.

-

-

Data Acquisition:

-

Acquire the stained samples on a multi-color flow cytometer that has been calibrated using standardized beads.

-

Collect a sufficient number of events (cells) to ensure statistical significance, especially for the detection of minimal residual disease (MRD).

-

-

Data Analysis:

-

Use specialized software to "gate" on the blast population based on its light scatter properties (forward and side scatter) and CD45 expression (blasts typically have dim to negative CD45 expression).

-

Analyze the expression of the various markers on the gated blast population to determine the lineage and maturational stage.

-

Cytogenetic Analysis (G-Banding)

Cytogenetic analysis is essential for identifying chromosomal abnormalities that are critical for diagnosis, prognosis, and treatment selection in leukemia.

Objective: To prepare and analyze metaphase chromosomes from bone marrow cells to detect numerical and structural aberrations.

Methodology Outline:

-

Sample Collection and Culture:

-

Aspirate bone marrow into a heparinized syringe.

-

Culture the bone marrow cells in a specialized medium (e.g., RPMI-1640 with fetal bovine serum and antibiotics) for a short period (e.g., 24-48 hours) to stimulate cell division.

-

-

Metaphase Arrest:

-

Add a mitotic inhibitor (e.g., Colcemid) to the culture to arrest cells in metaphase, when chromosomes are most condensed and visible.

-

Incubate for a specified time.

-

-

Harvesting and Hypotonic Treatment:

-

Centrifuge the cell culture to pellet the cells.

-

Resuspend the cells in a hypotonic solution (e.g., 0.075 M KCl) and incubate at 37°C. This causes the cells to swell, which aids in spreading the chromosomes.

-

-

Fixation:

-

Fix the cells in a freshly prepared solution of methanol and acetic acid (e.g., 3:1 ratio). This step is repeated multiple times to ensure the cells are properly preserved.

-

-

Slide Preparation:

-

Drop the fixed cell suspension onto clean, cold, wet microscope slides from a height to promote chromosome spreading.

-

Allow the slides to air dry.

-

-

G-Banding:

-

"Age" the slides by baking them in an oven (e.g., 60-65°C overnight or 90°C for 1-2 hours).

-

Treat the slides with trypsin to partially digest chromosomal proteins. The duration of trypsin treatment is a critical step and may need optimization.

-

Stain the slides with Giemsa stain. The trypsin treatment results in a characteristic pattern of light and dark bands (G-bands) along each chromosome.

-

-

Karyotyping:

-

Examine the slides under a light microscope and capture images of well-spread metaphases.

-

Use karyotyping software to arrange the chromosomes in homologous pairs according to size, centromere position, and banding pattern to create a karyogram.

-

Analyze the karyogram for any numerical or structural abnormalities.

-

Core Signaling Pathways and Their Aberrations

The malignant behavior of leukemia cells is driven by the dysregulation of key signaling pathways that control cell proliferation, survival, and differentiation. While some pathways are universally important in cancer, the specific mutations and dependencies often differ between myeloid and lymphoid leukemias.

FLT3 and BCR-ABL: Tyrosine Kinase Signaling

Mutations in tyrosine kinases are common drivers in both myeloid and lymphoid leukemias, but the specific kinases involved are often lineage-specific.

-

FLT3 (Fms-like tyrosine kinase 3): Activating mutations in FLT3, particularly internal tandem duplications (ITD), are among the most common mutations in AML, occurring in about 30% of cases. These mutations lead to constitutive activation of the kinase, driving cell proliferation and survival.

-

BCR-ABL1: The Philadelphia chromosome, a translocation between chromosomes 9 and 22, creates the BCR-ABL1 fusion gene. This is the hallmark of Chronic Myeloid Leukemia (CML) and is also found in a subset of ALL (Ph+ ALL). The resulting fusion protein is a constitutively active tyrosine kinase.

NOTCH1 Signaling: A Tale of Two Lineages

The NOTCH1 pathway plays a critical role in T-cell development, and its dysregulation is a key event in T-cell Acute Lymphoblastic Leukemia (T-ALL). In contrast, its role in AML is context-dependent and can even be tumor-suppressive.

-

T-ALL: Activating mutations in NOTCH1 are found in over 50% of T-ALL cases, making it a hallmark of this disease. These mutations lead to the constitutive activation of the pathway, promoting cell survival, proliferation, and metabolic reprogramming, often through the upregulation of the MYC oncogene.

-

AML: In AML, the NOTCH pathway is often silenced, and its activation can induce differentiation and apoptosis of leukemia cells, suggesting a tumor-suppressor role in this context.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in both myeloid and lymphoid leukemias. However, the upstream activators and the degree of dependency on this pathway can differ.

-

AML: In over 50% of AML cases, this pathway is constitutively active, often due to signals from receptor tyrosine kinases like FLT3 or c-KIT, or through autocrine signaling via the IGF-1 receptor.

-

ALL: In ALL, particularly B-ALL, the PI3K/Akt/mTOR pathway is also frequently activated, often downstream of the B-cell receptor (BCR) or due to loss of the tumor suppressor PTEN.

Drug Development and Therapeutic Strategies

The distinct molecular landscapes of myeloid and lymphoid leukemias have led to the development of lineage-specific targeted therapies.

Approved Targeted Therapies

The following table highlights some of the key targeted therapies that exemplify the divergent drug development strategies for AML and ALL.

| Target | Drug Class | Approved Indication(s) |

| FLT3 | Tyrosine Kinase Inhibitor (e.g., Midostaurin, Gilteritinib, Quizartinib) | FLT3-mutated AML |

| IDH1/IDH2 | Isocitrate Dehydrogenase Inhibitor (e.g., Ivosidenib, Enasidenib) | IDH1/2-mutated AML |

| BCL-2 | BCL-2 Inhibitor (e.g., Venetoclax) | AML (in combination), CLL |

| CD33 | Antibody-Drug Conjugate (e.g., Gemtuzumab ozogamicin) | CD33-positive AML |

| BCR-ABL1 | Tyrosine Kinase Inhibitor (e.g., Imatinib, Dasatinib) | Ph+ ALL, CML |

| CD19 | Bispecific T-cell Engager (BiTE) (e.g., Blinatumomab) | B-ALL |

| CD19 | CAR T-cell Therapy (e.g., Tisagenlecleucel) | B-ALL |

| CD22 | Antibody-Drug Conjugate (e.g., Inotuzumab ozogamicin) | B-ALL |

This is not an exhaustive list. For a complete list of approved drugs, refer to regulatory agency databases.

The Drug Development Pipeline

The clinical trial landscape reflects the ongoing efforts to exploit the unique vulnerabilities of each leukemia type.

-

AML Drug Development: The pipeline for AML is rich with agents targeting signaling pathways (e.g., FLT3, IDH), epigenetic regulators, and cell surface antigens. There is a significant focus on developing therapies for older patients who are ineligible for intensive chemotherapy and on overcoming resistance to existing agents.

-

ALL Drug Development: The ALL pipeline has seen remarkable success with immunotherapies, particularly for B-ALL. This includes the development of next-generation CAR T-cell therapies, bispecific antibodies targeting different antigens, and novel antibody-drug conjugates. For T-ALL, research is focused on targeting the NOTCH1 pathway and developing CAR T-cell therapies against T-cell specific antigens.

Conclusion

The distinction between myeloid and lymphoid leukemias is a fundamental principle in hematologic oncology, with profound implications for research and clinical practice. From the cell of origin to the specific molecular drivers and therapeutic vulnerabilities, these two categories of leukemia represent distinct disease entities. For researchers and drug development professionals, a deep, technical understanding of these differences is essential for identifying novel targets, designing rational therapeutic combinations, and ultimately improving outcomes for patients with these devastating diseases. The continued elucidation of lineage-specific biology will undoubtedly pave the way for the next generation of precision medicines in leukemia.

References

The Epigenetic Landscape of Leukemia: A Technical Guide to Pathogenesis and Therapeutic Opportunities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukemia, a group of hematological malignancies characterized by the uncontrolled proliferation of abnormal blood cells, arises from a complex interplay of genetic and epigenetic alterations. While genetic mutations have long been recognized as key drivers of leukemogenesis, the profound role of epigenetic dysregulation in initiating and sustaining the leukemic state is now a major focus of research and therapeutic development. This technical guide provides an in-depth exploration of the core epigenetic modifications implicated in leukemia pathogenesis, including DNA methylation, histone modifications, and chromatin remodeling. We present a comprehensive overview of the molecular mechanisms, key enzymatic players, and their downstream signaling pathways. Furthermore, this guide offers detailed experimental protocols for essential techniques used to study the leukemia epigenome, summarizes critical quantitative data, and visualizes complex biological processes through detailed diagrams. Finally, we discuss the current landscape and future directions of epigenetic therapies in leukemia, offering insights for researchers and drug development professionals seeking to target these reversible modifications for therapeutic benefit.

Introduction to Epigenetic Modifications in Leukemia

Epigenetic modifications are heritable changes in gene expression that occur without altering the underlying DNA sequence.[1] These modifications are crucial for normal cellular processes, including hematopoiesis, by establishing and maintaining cell-type-specific gene expression patterns.[2] In leukemia, the epigenetic machinery is frequently hijacked, leading to aberrant gene expression that promotes the proliferation of malignant cells and blocks their differentiation.[3] The main classes of epigenetic modifications implicated in leukemia are DNA methylation, histone modifications, and chromatin remodeling. The reversible nature of these modifications makes them attractive targets for therapeutic intervention.[4]

DNA Methylation in Leukemia Pathogenesis

DNA methylation involves the addition of a methyl group to the cytosine base, typically within CpG dinucleotides. In a healthy state, DNA methylation patterns are tightly regulated to control gene expression. However, in leukemia, these patterns are significantly disrupted, characterized by global hypomethylation and localized hypermethylation of CpG islands in the promoter regions of tumor suppressor genes.[5]

Key Enzymes and Their Alterations

The landscape of DNA methylation is dynamically regulated by a set of key enzymes whose functions are often compromised in leukemia through mutations or altered expression.

-

DNA Methyltransferases (DNMTs): These enzymes are responsible for establishing and maintaining DNA methylation patterns.

-

DNMT1: Maintains methylation patterns during DNA replication.

-

DNMT3A and DNMT3B: Mediate de novo methylation.

-

Mutations in DNMT3A are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 20-22% of adult cases. These mutations are often associated with an adverse prognosis.

-

-

Ten-Eleven Translocation (TET) Enzymes: TET proteins (TET1, TET2, TET3) are dioxygenases that catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating a pathway of active DNA demethylation.

-

Loss-of-function mutations in TET2 are frequently observed in various myeloid malignancies, including AML (7-23% of cases). These mutations lead to a global reduction in 5hmC levels and are associated with a poor prognosis in intermediate-risk AML.

-

-

Isocitrate Dehydrogenase 1 and 2 (IDH1/2): Mutations in IDH1 and IDH2 are found in 5-30% of adult AML cases. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including TET enzymes, thereby impairing DNA demethylation and contributing to a hypermethylation phenotype.

Signaling Pathway of DNMT Inhibitors

DNMT inhibitors, such as azacitidine and decitabine, are cornerstone therapies for myelodysplastic syndromes (MDS) and certain types of AML. These drugs are cytidine analogs that, upon incorporation into DNA, covalently trap DNMTs, leading to their degradation and subsequent passive DNA demethylation with each round of cell division. This results in the re-expression of silenced tumor suppressor genes, triggering apoptosis and cell differentiation.

References

- 1. Single-cell chromatin accessibility profiling of acute myeloid leukemia reveals heterogeneous lineage composition upon therapy-resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 signaling drives EZH2 transcriptional activation and mediates poor prognosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Histone Deacetylase Inhibitor I13 Induces Differentiation of M2, M3 and M5 Subtypes of Acute Myeloid Leukemia Cells and Leukemic Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dynamic broad epigenetic (H3K4me3, H3K27ac) domain as a mark of essential genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | H3K4me3 Histone ChIP-Seq Analysis Reveals Molecular Mechanisms Responsible for Neutrophil Dysfunction in HIV-Infected Individuals [frontiersin.org]

A Comprehensive Technical Guide to In Vivo Animal Models for Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core in vivo animal models utilized in the study of leukemia. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to select, implement, and interpret data from these critical preclinical models. This guide details the methodologies for key experiments, presents quantitative data for comparative analysis, and visualizes complex biological pathways and experimental workflows.

Core In Vivo Models for Leukemia Research

The study of leukemia in a living organism, or in vivo, is paramount for understanding disease pathogenesis, identifying novel therapeutic targets, and evaluating the efficacy and toxicity of new treatments. The three principal types of animal models used in leukemia research are syngeneic models, patient-derived xenograft (PDX) models, and genetically engineered mouse models (GEMMs). Each model possesses unique characteristics, advantages, and limitations.

Syngeneic Models

Syngeneic models involve the transplantation of murine leukemia cell lines or virally-transduced hematopoietic stem cells (HSCs) into immunocompetent mice of the same genetic background.[1][2][3] A key advantage of this system is the presence of an intact immune system, which allows for the investigation of immunotherapies and the complex interactions between the leukemia and the host immune microenvironment.[1][2] These models are also valued for their reproducibility and rapid disease progression. However, a limitation is that they utilize murine cells, which may not fully recapitulate the intricacies of human leukemia.

Patient-Derived Xenograft (PDX) Models

PDX models are generated by transplanting primary leukemia cells from patients into immunodeficient mice. These models are highly valued as they retain the biological and genetic characteristics of the patient's original leukemia, including its heterogeneity. This makes them powerful tools for preclinical evaluation of therapy sensitivity and for studying mechanisms of drug resistance. The most commonly used immunodeficient mouse strains are the NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) and the even more severely immunodeficient NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) and NSGS mice, which support better engraftment of human cells. A significant limitation of PDX models is the absence of a functional human immune system in the mouse host, which can be partially addressed by "humanized" models that involve the co-engraftment of human immune cells.

Genetically Engineered Mouse Models (GEMMs)

GEMMs are created by introducing specific genetic alterations, such as the activation of oncogenes or the inactivation of tumor suppressor genes, into the mouse germline. This allows for the de novo development of leukemia in an immunocompetent host, closely mimicking the histopathological and molecular features of the human disease. GEMMs are invaluable for studying the roles of specific genes in leukemogenesis and for investigating the influence of the immune system on tumor development. However, the creation of GEMMs can be a complex and time-consuming process.

Quantitative Data on In Vivo Leukemia Models

The selection of an appropriate animal model is a critical step in experimental design. The following tables summarize key quantitative data from various published studies to aid in this process.

Table 1: Syngeneic Leukemia Models

| Leukemia Model | Mouse Strain | Cell Dose | Engraftment Rate | Median Latency (days) | Median Survival (days) | Reference(s) |

| MLL-AF9 | C57BL/6 | 5 x 105 | 100% | 149 | ~150-200 | |

| MLL-AF9 | C57BL/6 | 3 x 104 | Not Reported | Not Reported | ~21 (non-irradiated) | |

| MLL-AF9 | Parental Strain | Not Reported | 100% | 210 | 225 | |

| MLL-AF9 | CAST F1 | Not Reported | 100% | 367 (AML), 536 (ALL) | 361 | |

| MLL-AF9 | A/J F1 | Not Reported | 100% | Not Reported | 172 | |

| MLL-AF9 | 129 F1 | Not Reported | 100% | Not Reported | 178 | |

| BCR-ABL & NUP98-HOXA9 | C57BL/6 | Not Reported | Not Reported | Not Reported | Not Reported |

Table 2: Patient-Derived Xenograft (PDX) Leukemia Models

| Leukemia Subtype | Mouse Strain | Cell Dose | Engraftment Rate | Mean Time to Engraftment (weeks) | Reference(s) |

| AML | NSG | 0.5 - 10 x 106 | 54.8% | 16.5 | |

| Pre-B ALL | NSG | 1 - 2 x 106 | 75.7% (SR), 77.1% (HR) | 10.7 | |

| T-ALL | NSG | Not Reported | Not Reported | 9.5 | |

| AML (High Risk) | NSGS | Not Reported | 85-94% | Engraftment levels stable by week 6 | |

| AML (Favorable/Intermediate Risk) | NSGS | Not Reported | 85-94% | Engraftment levels stable by week 6 | |

| AML | NSG-SGM3 | 1 x 106 | 23.2% (P0) | Variable (10-80% hCD33+ in PB at 8 weeks) |

SR: Standard Risk; HR: High Risk; P0: Primary Passage; PB: Peripheral Blood

Detailed Experimental Protocols

The successful implementation of in vivo leukemia models relies on standardized and well-executed experimental procedures. The following sections provide detailed protocols for key techniques.

Preparation of Leukemia Cells for Transplantation

For Cell Lines:

-

Culture leukemia cell lines in appropriate media and conditions to maintain exponential growth.

-

On the day of injection, harvest the cells by centrifugation.

-

Wash the cells twice with sterile, serum-free media or phosphate-buffered saline (PBS).

-

Perform a viable cell count using a hemocytometer and trypan blue exclusion.

-

Resuspend the cells in sterile PBS or media at the desired concentration for injection. Keep the cell suspension on ice until injection.

For Primary Patient Samples:

-

Thaw cryopreserved patient mononuclear cells rapidly in a 37°C water bath.

-

Slowly add warm media to the cells to dilute the cryoprotectant.

-

Centrifuge the cells and resuspend in fresh media.

-

Assess cell viability using trypan blue exclusion.

-

If necessary, deplete T cells from the sample to prevent graft-versus-host disease (GvHD).

-

Resuspend the cells in sterile PBS or media for injection and keep on ice.

Sublethal Irradiation of Recipient Mice

Sublethal irradiation is often performed to ablate the murine hematopoietic system, creating a niche for the engraftment of leukemia cells.

-

Transport mice to the irradiator facility in a clean cage with food and water.

-

Place the mice in a well-ventilated, rotating holder to ensure even dose distribution.

-

Administer a single sublethal dose of radiation, typically between 200 and 250 cGy (2-2.5 Gy). The exact dose may vary depending on the mouse strain, age, and the specific irradiator.

-

Return the mice to their housing and provide supportive care, such as antibiotic-containing water, to prevent infection.

-

Leukemia cell transplantation is typically performed within 24 hours of irradiation.

Transplantation of Leukemia Cells

Intravenous (Tail Vein) Injection:

-

Warm the mouse under a heat lamp to dilate the lateral tail veins.

-

Place the mouse in a restraining device.

-

Swab the tail with an alcohol wipe.

-

Using a 27-30 gauge needle attached to a syringe containing the cell suspension, insert the needle into one of the lateral tail veins.

-

Slowly inject the cell suspension (typically 100-200 µL).

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Retro-orbital Injection: Note: This procedure requires significant technical skill and should only be performed by highly trained personnel under anesthesia.

-

Anesthetize the mouse.

-

Apply a topical ophthalmic anesthetic.

-

Gently proptose the eye and insert a fine-gauge needle into the retro-orbital sinus.

-

Slowly inject the cell suspension.

-

Withdraw the needle and apply gentle pressure to the eye.

Monitoring Leukemia Progression

Flow Cytometry:

-

Collect peripheral blood, bone marrow, or spleen cells from the mice.

-

For peripheral blood, lyse red blood cells using an appropriate lysis buffer.

-

Prepare a single-cell suspension from bone marrow or spleen.

-

Stain the cells with fluorescently-conjugated antibodies specific for human and mouse markers (e.g., human CD45, CD33, CD19; mouse CD45) to distinguish between human leukemia cells and murine hematopoietic cells.

-

Acquire the data on a flow cytometer and analyze the percentage of human leukemia cells in the relevant tissues. Engraftment is often defined as >0.5-1% human CD45+ cells.

Bioluminescence Imaging (BLI): This method requires the leukemia cells to be transduced with a luciferase reporter gene.

-

Anesthetize the mouse and place it in the imaging chamber.

-

Administer the luciferase substrate (e.g., D-luciferin for firefly luciferase) via intraperitoneal injection (typically 150 mg/kg).

-

Acquire images at the peak of light emission (usually 5-15 minutes post-substrate injection).

-

Analyze the images using specialized software to quantify the bioluminescent signal, which correlates with the leukemia burden.

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate critical signaling pathways implicated in leukemia and a typical experimental workflow for in vivo studies.

Signaling Pathways

Experimental Workflows

Conclusion

In vivo animal models are indispensable tools in the field of leukemia research, providing critical insights that bridge the gap between basic science and clinical application. Syngeneic models, with their intact immune systems, are ideal for immunotherapy studies. PDX models offer a high-fidelity platform for personalized medicine approaches and drug resistance studies. GEMMs provide a powerful system for dissecting the genetic drivers of leukemogenesis. The successful application of these models, guided by robust experimental protocols and a clear understanding of their quantitative characteristics, will continue to drive progress in the development of more effective therapies for leukemia.

References

The Cellular Genesis of Childhood Leukemia: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular origins of pediatric acute lymphoblastic leukemia (ALL), the most common cancer in children. A deep understanding of the developmental stage at which leukemic transformation occurs, and the molecular events that drive this process, is critical for the development of more effective and targeted therapies. This document details the cellular hierarchy of B- and T-lymphopoiesis, the genetic and epigenetic alterations that subvert normal development, and the experimental methodologies used to investigate the cellular origins of this disease.

The Prenatal Origins of a Postnatal Disease

A striking feature of pediatric ALL is that the initial leukemogenic events often occur in utero.[1][2][3][4] This has been established through the analysis of neonatal blood spots (Guthrie cards) of children who later developed ALL, which revealed the presence of the same leukemia-specific genetic alterations, such as the ETV6-RUNX1 fusion gene, years before the clinical onset of the disease.[4] These findings indicate a multi-step process of leukemogenesis, with a "first hit" occurring in a fetal hematopoietic cell, creating a pre-leukemic clone that requires subsequent postnatal "second hits" to evolve into overt leukemia.

The Cellular Progenitors of Pediatric ALL

The specific hematopoietic cell that acquires the initial transforming mutation, known as the cell of origin of leukemia (COL), is a critical determinant of the resulting leukemia's phenotype and clinical behavior. Pediatric ALL arises from the malignant transformation of lymphoid progenitor cells, with the vast majority of cases being of B-cell precursor (BCP-ALL) origin and a smaller fraction derived from T-cell precursors (T-ALL).

B-Cell Acute Lymphoblastic Leukemia (B-ALL)

The development of B-lymphocytes is a tightly regulated process that begins with hematopoietic stem cells (HSCs) in the bone marrow and proceeds through a series of progressively more committed progenitor stages. The cellular origin of B-ALL can vary depending on the specific genetic subtype.

-

Infant ALL with KMT2A rearrangements: This aggressive form of leukemia, occurring in infants under one year of age, is thought to arise from a very immature fetal hematopoietic stem or progenitor cell (HSPC). Transcriptomic analyses have shown similarities between KMT2A-rearranged infant ALL and the most immature human fetal liver HSPCs.

-

Childhood B-ALL: Many other subtypes of childhood B-ALL, including those with ETV6-RUNX1, BCR-ABL1, and high hyperdiploidy, also have prenatal origins but are believed to arise from a more committed fetal B-cell progenitor, such as a pro-B or pre-B cell. These fetal B-progenitors have unique properties, including high proliferative capacity, that may make them particularly susceptible to transformation.

T-Cell Acute Lymphoblastic Leukemia (T-ALL)

T-cell development primarily occurs in the thymus, where progenitor cells migrating from the bone marrow undergo a complex maturation process. T-ALL is thought to arise from the transformation of immature thymocytes at various stages of their development. This is supported by the fact that many of the genetic alterations in T-ALL, such as rearrangements involving the T-cell receptor (TCR) genes, are characteristic of events that normally occur during T-cell maturation in the thymus.

-

Early T-cell Precursor (ETP) ALL: This high-risk subtype of T-ALL is characterized by a very immature immunophenotype and a gene expression signature that resembles that of early T-cell precursors, hematopoietic stem cells, and myeloid progenitors, suggesting an origin in a very early, multipotent progenitor.

Genetic and Epigenetic Drivers of Leukemogenesis

The transformation of a normal hematopoietic progenitor into a leukemic cell is driven by the accumulation of both genetic and epigenetic alterations. These alterations disrupt key cellular processes, including differentiation, proliferation, and survival.

Genetic Alterations

A wide range of somatic genetic alterations are found in pediatric ALL, including:

-

Chromosomal Aneuploidy and Rearrangements: These include changes in chromosome number (e.g., high hyperdiploidy) and structural rearrangements such as translocations that create fusion genes (e.g., ETV6-RUNX1, BCR-ABL1, KMT2A rearrangements).

-

Sequence Mutations: Point mutations and small insertions/deletions are frequently found in genes that regulate key signaling pathways.

Epigenetic Dysregulation

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in orchestrating normal hematopoietic development. In pediatric ALL, widespread epigenetic alterations are observed, which cooperate with genetic mutations to drive leukemogenesis. These epigenetic changes can lead to the silencing of tumor suppressor genes and the activation of oncogenes.

Key Signaling Pathways in Pediatric ALL

Several intracellular signaling pathways are commonly dysregulated in pediatric ALL, promoting the uncontrolled proliferation and survival of leukemic cells.

-

JAK-STAT Pathway: This pathway is a critical regulator of cytokine signaling and is frequently activated in ALL through mutations in genes such as JAK1, JAK2, JAK3, and IL7R.

-

PI3K/AKT/mTOR Pathway: This pathway is involved in cell growth, survival, and metabolism and is often constitutively activated in pediatric ALL.

-

MAPK/ERK Pathway (Ras Pathway): This pathway plays a central role in cell proliferation and differentiation and is frequently activated by mutations in genes such as KRAS and NRAS.

Data Presentation: Genetic Landscape of Pediatric ALL

The following tables summarize the approximate frequencies of major genetic subtypes and recurrently mutated genes in pediatric B-ALL and T-ALL.

| Pediatric B-ALL Genetic Subtypes | Approximate Frequency | References |

| High Hyperdiploidy | 27.3% | |

| ETV6-RUNX1 | 9.1% - 25% | |

| DUX4-rearranged | 13.6% | |

| TCF3-PBX1 | 9.1% | |

| BCR-ABL1-like (Ph-like) | 9.1% - 15% | |

| KMT2A-rearranged | 4.5% | |

| BCR-ABL1 (Philadelphia Chromosome) | 4.5% | |

| PAX5-altered | 4.5% | |

| ZNF384-rearranged | 4.5% |

| Recurrently Mutated Genes in Pediatric B-ALL | Approximate Frequency | References |

| NRAS | 22.4% | |

| KRAS | 19.6% | |

| PTPN11 | 8.4% | |

| TP53 | 8.4% | |

| FLT3 | 7.4% |

| Recurrently Mutated Genes in Pediatric T-ALL | Approximate Frequency | References |

| NOTCH1 | 37.5% - 74.6% | |

| FBXW7 | 16.6% - 23.9% | |

| PHF6 | 11.5% - 20% | |

| PTEN | 6.2% - 20% | |

| NRAS/KRAS | ~5-11% | |

| JAK1/JAK3 | Variable | |

| RUNX1 | 10% - 20% |

Experimental Protocols

Patient-Derived Xenograft (PDX) Models

PDX models are created by implanting patient leukemia cells into immunodeficient mice and are invaluable for studying leukemia biology and for preclinical drug testing.

Methodology:

-

Patient Sample Collection: Obtain fresh bone marrow or peripheral blood samples from pediatric ALL patients with informed consent.

-

Cell Isolation: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

-

Mouse Strain: Utilize severely immunodeficient mouse strains, such as NOD/SCID or NSG (NOD scid gamma), which lack mature B, T, and NK cells, to prevent graft rejection.

-

Implantation: Inject the isolated leukemia cells (typically 1-10 million cells) intravenously or directly into the bone marrow (intrafemoral injection) of the recipient mice.

-

Engraftment Monitoring: Monitor the mice for signs of leukemia development, such as weight loss and hind limb paralysis. Periodically collect peripheral blood to assess the percentage of human CD45+ cells by flow cytometry to quantify engraftment.

-

Serial Passage: Once the primary recipient mice develop leukemia, harvest the leukemic cells from the bone marrow or spleen and transplant them into secondary recipient mice. Successful serial passage confirms the presence of leukemia-initiating cells (LICs).

-

Model Characterization: Characterize the PDX model to ensure it faithfully recapitulates the genetic, epigenetic, and immunophenotypic features of the original patient's leukemia.

Fluorescence-Activated Cell Sorting (FACS) for Leukemia-Initiating Cells (LICs)

FACS is a powerful technique used to isolate specific cell populations based on their expression of cell surface markers. This is crucial for enriching and studying the rare population of LICs.

Methodology:

-

Cell Suspension Preparation: Prepare a single-cell suspension from patient samples or PDX models.

-

Antibody Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies against specific cell surface markers. For isolating primitive hematopoietic progenitors and LICs in B-ALL, a common strategy is to stain for markers such as CD34 and CD19. LICs in some high-risk ALL subtypes are found in the CD34+CD19- fraction. For T-ALL, markers like CD34, CD4, and CD7 can be used to isolate progenitor populations.

-

Flow Cytometry Analysis and Sorting: Run the stained cells through a flow cytometer. The instrument uses lasers to excite the fluorophores on the antibodies, and detectors measure the emitted light.

-

Gating Strategy: Define a "gating" strategy to electronically identify and select the cell population of interest based on its specific fluorescence profile (e.g., cells that are positive for CD34 and negative for CD19).

-

Cell Sorting: The flow sorter physically separates the desired cells into a collection tube.

-

Functional Assays: The sorted cell populations are then used in functional assays, such as transplantation into immunodeficient mice, to confirm their LIC activity.

Lineage Tracing

Lineage tracing is a method used to track the progeny of a single cell or a group of cells over time, providing insights into developmental hierarchies and clonal evolution.

Methodology:

-

Genetic Barcoding: Introduce a unique and heritable genetic "barcode" (a short DNA sequence) into hematopoietic stem and progenitor cells. This is often done ex vivo using lentiviral vectors.

-

Transplantation: Transplant the barcoded cells into a recipient animal (e.g., a mouse).

-

Clonal Analysis: At various time points after transplantation, harvest different hematopoietic tissues and cell lineages.

-

Barcode Sequencing: Use high-throughput sequencing to identify and quantify the barcodes present in each cell population.

-

Lineage Reconstruction: The presence of the same barcode in different cell types indicates that they are derived from a common progenitor cell. By analyzing the distribution of barcodes across lineages, the developmental fate and clonal contribution of individual stem and progenitor cells can be determined.

Single-Cell Multi-Omics

Single-cell multi-omics technologies allow for the simultaneous analysis of multiple molecular layers (e.g., genome, transcriptome, epigenome) within individual cells. This provides unprecedented resolution to dissect the heterogeneity of leukemic populations and identify rare, therapy-resistant subclones.

Methodology:

-

Single-Cell Isolation: Isolate individual cells from a patient sample using methods such as microfluidics (e.g., 10x Genomics Chromium).

-

Multi-Modal Library Preparation: Perform simultaneous library preparation for different omics layers from each single cell. For example, scRNA-seq (transcriptome) can be combined with scATAC-seq (epigenome) or cell surface protein expression (CITE-seq).

-

High-Throughput Sequencing: Sequence the resulting libraries.

-

Bioinformatic Analysis: Use specialized computational tools to integrate the multi-omic data from each cell, allowing for the identification of distinct cell populations based on their combined molecular profiles. This can reveal how genetic mutations, epigenetic states, and gene expression programs are linked at the single-cell level.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the cellular origins of pediatric ALL.

Caption: Simplified hematopoietic hierarchy and the cellular origins of ALL.

Caption: The two-hit hypothesis of pediatric ALL development.

Caption: Experimental workflow for generating patient-derived xenograft (PDX) models.

Caption: The JAK-STAT signaling pathway and its activation in pediatric ALL.

Caption: The PI3K/AKT/mTOR signaling pathway in pediatric ALL.

References

- 1. Comprehensive characterization of patient-derived xenograft models of pediatric leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic variants and clinical significance of pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for fluorescence-activated cell sorting of human EpCAM+ lung cancer cells for gene expression analysis of Rac guanine-nucleotide exchange factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for CRISPR-Cas9 Screening in Leukemia Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

CRISPR-Cas9 technology has revolutionized functional genomic screening, enabling the identification of genes that are essential for cancer cell survival, proliferation, and drug resistance. In acute myeloid leukemia (AML) and other leukemias, these screens have uncovered novel therapeutic targets and mechanisms of drug resistance.[1][2][3][4] This document provides detailed application notes and protocols for performing pooled CRISPR-Cas9 knockout screens in leukemia cell lines, which are typically grown in suspension.

The workflow involves the use of a pooled single-guide RNA (sgRNA) library delivered via lentivirus to a Cas9-expressing leukemia cell line. This process generates a population of cells, each with a specific gene knocked out.[5] By assessing the change in sgRNA representation over time or in response to a drug, researchers can identify genes that are essential for survival (negative selection or dropout screen) or that mediate drug resistance (positive selection screen).

Key Concepts

-

Negative Selection (Dropout) Screens: Identify genes essential for cell viability or proliferation. sgRNAs targeting these genes will be depleted from the cell population over time.

-

Positive Selection Screens: Identify genes whose knockout confers a growth advantage or resistance to a specific drug or treatment. sgRNAs targeting these genes will become enriched in the population.

-

Suspension Cell Lines: Leukemia cells grow in suspension, which requires modifications to standard protocols for adherent cells, particularly during transduction and selection steps.

Experimental Workflow

The overall workflow for a CRISPR-Cas9 screen in leukemia cell lines is depicted below. It begins with the preparation of the cell line and the sgRNA library and concludes with data analysis to identify genetic vulnerabilities.

References

- 1. A CRISPR Dropout Screen Identifies Genetic Vulnerabilities and Therapeutic Targets in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Finding Leukemia’s Weakness Using Genome-Wide CRISPR Technology [today.ucsd.edu]

- 3. Unraveling Therapeutic Targets in Acute Myeloid Leukemia through Multiplexed Genome Editing CRISPR Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines. | Broad Institute [broadinstitute.org]

Protocol for single-cell RNA sequencing of bone marrow aspirates.

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Single-cell RNA sequencing (scRNA-seq) has revolutionized our ability to dissect cellular heterogeneity within complex tissues like the bone marrow. This technology allows for the transcriptomic profiling of individual cells, providing unprecedented insights into normal hematopoiesis, the tumor microenvironment in hematological malignancies, and the mechanisms of drug resistance.[1][2][3] This document provides a detailed protocol for the collection, processing, and scRNA-seq of bone marrow aspirates, intended for researchers and professionals in drug development.

I. Experimental Protocols

A successful scRNA-seq experiment from bone marrow aspirates hinges on the careful execution of several critical steps, from sample collection to data analysis. The following sections detail the methodologies for each stage of the workflow.

Sample Collection and Handling

Proper collection and handling of bone marrow aspirates are paramount to preserve cell viability and RNA integrity.

Materials:

-

Bone marrow aspiration needles

-

Vacutainer tubes with anticoagulant (Sodium Heparin, K2EDTA, or ACD-A)[4]

-

70 µm cell strainer

-

Phosphate-buffered saline (PBS), sterile

-

Fetal Bovine Serum (FBS)

Protocol:

-

Aspiration: Collect bone marrow aspirates from the posterior iliac crest into vacutainer tubes containing an appropriate anticoagulant. Sodium Heparin, K2EDTA, and ACD-A have been shown to yield comparable single-cell data.[4]

-

Filtration: Immediately after collection, pass the bone marrow aspirate through a 70 µm cell strainer to remove bone spicules and other debris.

-

Transport: Transport the sample at room temperature and process it as soon as possible, ideally within 30 minutes of aspiration, to ensure high cell viability.

-

Cryopreservation (Optional): If immediate processing is not possible, mononuclear cells can be isolated and cryopreserved in 90% FBS and 10% DMSO. Studies have shown that cryopreservation has a minimal effect on cell composition and gene expression profiles in bone marrow aspirates.

Mononuclear Cell (MNC) Isolation

The isolation of mononuclear cells is a crucial step to enrich for hematopoietic stem and progenitor cells, as well as other immune cell populations, while removing red blood cells and granulocytes. The most common method is Ficoll density gradient centrifugation.

Materials:

-

Ficoll-Paque PREMIUM (or equivalent density gradient medium)

-

50 mL conical tubes

-

Swinging-bucket centrifuge

-

PBS with 2% FBS

Protocol:

-

Dilution: Dilute the filtered bone marrow aspirate 1:1 with PBS.

-

Layering: Carefully layer the diluted bone marrow over 15 mL of Ficoll-Paque in a 50 mL conical tube. To maintain a sharp interface, tilt the Ficoll tube and slowly dispense the diluted marrow down the side.

-

Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. A swinging-bucket rotor is recommended for optimal separation of cell layers.

-

Collection: After centrifugation, four distinct layers will be visible: the top plasma layer, a "buffy coat" layer containing mononuclear cells, the Ficoll-Paque layer, and a bottom layer of red blood cells and granulocytes. Carefully aspirate the buffy coat layer containing the MNCs.

-

Washing: Transfer the collected MNCs to a new 50 mL conical tube and wash by adding PBS with 2% FBS up to 50 mL. Centrifuge at 300 x g for 10 minutes at 4°C.

-

Repeat Wash: Discard the supernatant and repeat the wash step.

Red Blood Cell (RBC) Lysis

Even after Ficoll gradient separation, some red blood cells may remain. These can be removed by lysis.

Materials:

-

1X RBC Lysis Buffer (e.g., Ammonium Chloride-based)

Protocol:

-

Resuspension: Resuspend the MNC pellet in 1-5 mL of 1X RBC Lysis Buffer.

-

Incubation: Incubate for 5-10 minutes at room temperature.

-

Washing: Add PBS with 2% FBS to quench the lysis reaction and centrifuge at 300 x g for 5 minutes at 4°C.

-

Final Resuspension: Discard the supernatant and resuspend the cell pellet in an appropriate buffer for cell counting and viability assessment (e.g., PBS with 0.04% BSA).

Cell Counting and Viability Assessment

Accurate cell counting and viability assessment are critical for successful single-cell library preparation.

Materials:

-

Hemocytometer or automated cell counter

-

Trypan blue stain or other viability dye

Protocol:

-

Staining: Mix a small aliquot of the cell suspension with trypan blue (typically a 1:1 ratio).

-

Counting: Load the stained cell suspension onto a hemocytometer and count the number of live (unstained) and dead (blue) cells under a microscope. Alternatively, use an automated cell counter.

-

Calculation: Calculate the cell concentration (cells/mL) and the percentage of viable cells. Aim for a cell viability of >90%.

Single-Cell RNA Sequencing Library Preparation and Sequencing

This protocol assumes the use of a droplet-based single-cell platform, such as the 10x Genomics Chromium system.

Materials:

-

10x Genomics Chromium Single Cell Gene Expression Solution (or equivalent)

-

Next-generation sequencer (e.g., Illumina NovaSeq)

Protocol:

-

Cell Loading: Load the single-cell suspension onto the microfluidic chip according to the manufacturer's protocol, aiming for a target cell recovery of 5,000-10,000 cells.

-

GEM Generation and Barcoding: Generate Gel Beads-in-emulsion (GEMs) where single cells are encapsulated with barcoded gel beads.

-